N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
CAS No.: 922629-32-1
Cat. No.: VC5092863
Molecular Formula: C29H23N3O3S
Molecular Weight: 493.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922629-32-1 |
|---|---|
| Molecular Formula | C29H23N3O3S |
| Molecular Weight | 493.58 |
| IUPAC Name | N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C29H23N3O3S/c33-28(27(21-9-3-1-4-10-21)22-11-5-2-6-12-22)32(19-20-8-7-13-30-18-20)29-31-23-16-24-25(17-26(23)36-29)35-15-14-34-24/h1-13,16-18,27H,14-15,19H2 |
| Standard InChI Key | SGDIIWJPWNFSGT-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
IUPAC Name
The IUPAC name of the compound is N-(6,7-dihydro- dioxino[2,3-f] benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide.
Molecular Formula
The molecular formula for this compound is C28H23N3O3S, indicating it consists of 28 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom.
Molecular Weight
The molecular weight of the compound is approximately 481.57 g/mol, as calculated based on its molecular formula.
Synthesis
While specific synthesis pathways for this exact compound are not readily available in the provided sources, similar compounds involving benzothiazole derivatives are typically synthesized using multi-step organic reactions:
-
Formation of the Benzothiazole Core: Benzothiazoles are commonly synthesized via cyclization reactions involving thiourea derivatives and substituted aromatic aldehydes.
-
Functionalization: Introduction of the dioxino group and acetamide functionalities can be achieved through nucleophilic substitution or condensation reactions.
-
Final Coupling: The pyridinylmethyl group is often introduced through alkylation or reductive amination.
Potential Applications
Compounds containing benzothiazole and pyridine derivatives are known for their diverse biological activities:
-
Antimicrobial Activity: Benzothiazoles often exhibit antibacterial and antifungal properties.
-
Anticancer Potential: Aromatic amides with heterocyclic components have shown promise as inhibitors of enzymes like kinases.
-
Anti-inflammatory Effects: Similar compounds have been studied as inhibitors of inflammatory mediators such as cyclooxygenase or lipoxygenase.
Mechanism of Action
The mechanism likely involves interaction with biological macromolecules (e.g., proteins or DNA) through hydrogen bonding and π-stacking due to the aromatic systems.
Spectroscopic Characterization
Compounds like this are typically characterized using:
-
NMR (Nuclear Magnetic Resonance): To confirm proton and carbon environments.
-
Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
-
IR Spectroscopy: To identify functional groups (e.g., C=O stretches for amides).
Computational Studies
Molecular docking studies can predict binding affinities to biological targets such as enzymes or receptors.
Research Outlook
Given its structural features, this compound warrants further investigation for:
-
Pharmacological Screening: Testing against microbial strains or cancer cell lines.
-
Toxicological Studies: Assessing safety profiles in vitro and in vivo.
-
Optimization: Structural modifications to enhance potency or selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume